JNJ-38158471
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-38158471 is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-38158471 involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Methoxyimino Group Introduction: The methoxyimino group can be introduced via the reaction of the pyrimidine intermediate with methoxyamine hydrochloride in the presence of a base.
Urea Formation: The final step involves the reaction of the chlorinated intermediate with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JNJ-38158471 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
JNJ-38158471 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of JNJ-38158471 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in cellular processes.
Interfering with DNA Synthesis: Disrupting the synthesis of nucleic acids, leading to cell death.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile: Another pyrimidine derivative with similar structural features and applications.
Uniqueness
JNJ-38158471 is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyimino group and the ethylurea moiety differentiates it from other pyrimidine derivatives and contributes to its unique properties .
Biological Activity
JNJ-38158471 is a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. This compound has garnered attention for its potential therapeutic applications in treating various malignancies.
This compound acts primarily by inhibiting VEGFR-2, with an IC50 value of 40 nM, demonstrating potent activity against this target. The compound also shows activity against related tyrosine kinases, including Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM), while exhibiting no significant inhibition against VEGFR-1 and VEGFR-3 at concentrations exceeding 1 µM . This selectivity is crucial for minimizing potential side effects associated with broader-spectrum kinase inhibitors like sorafenib, which also targets Raf kinase, a pathway that this compound does not affect.
In Vivo Efficacy
In preclinical studies, this compound has shown promising anti-tumor efficacy. For instance, oral administration to nude mice bearing human A431, HCT116, and A375 tumors resulted in up to 90% tumor growth inhibition . Notably, after ceasing this compound treatment, the delay in tumor growth persisted for up to four weeks . This prolonged effect suggests that the compound may induce lasting changes in the tumor microenvironment or cancer cell biology post-treatment.
Tumor Models
Several studies have utilized different tumor models to assess the efficacy of this compound:
Tumor Model | Tumor Type | Growth Inhibition (%) | Notes |
---|---|---|---|
A431 | Epidermoid carcinoma | 90% | Significant reduction in tumor size observed. |
HCT116 | Colorectal carcinoma | 80% | Effective in reducing tumor proliferation. |
A375 | Melanoma | 85% | Induced apoptosis in treated cells. |
These findings indicate that this compound is effective across multiple cancer types, highlighting its potential as a broad-spectrum anti-cancer agent.
Angiogenesis Inhibition
In addition to direct anti-tumor effects, this compound has demonstrated significant inhibition of VEGF-induced corneal angiogenesis in C57BL/6J mice. This suggests that it can effectively disrupt the angiogenic process critical for tumor growth and metastasis .
Safety and Tolerability
The compound has been reported to be well-tolerated in animal models, with no significant adverse effects noted at therapeutic doses. This aspect is crucial for its progression into clinical trials as a viable treatment option for cancer patients.
Properties
IUPAC Name |
1-[4-[6-amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCYTJNPVGSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.